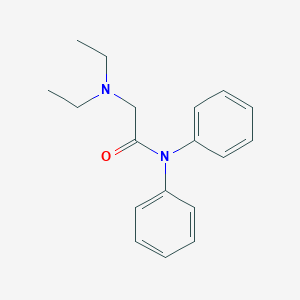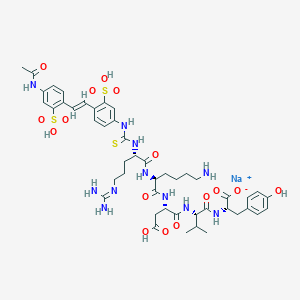
Thymopentin-sits
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymopentin-sits, also known as TP5-sits, is a synthetic peptide that is derived from thymopoietin. It is a potent immunomodulatory agent that has been extensively studied for its potential therapeutic applications in various diseases.
科学的研究の応用
Thymopentin-sits has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. It has been shown to enhance immune function, modulate cytokine production, and regulate T-cell activation. Additionally, Thymopentin-sits has been investigated for its potential use in vaccine development and as an adjuvant therapy in cancer treatment.
作用機序
Thymopentin-sits exerts its immunomodulatory effects by binding to the CD4 receptor on T-cells. This binding leads to the activation of intracellular signaling pathways that regulate T-cell activation and cytokine production. Thymopentin-sits has also been shown to increase the expression of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are important cytokines involved in immune function.
生化学的および生理学的効果
Thymopentin-sits has been shown to have a variety of biochemical and physiological effects on the immune system. It has been demonstrated to enhance T-cell proliferation, increase cytokine production, and regulate the differentiation of T-cells. Additionally, Thymopentin-sits has been shown to increase the number of circulating T-cells and improve the function of natural killer (NK) cells.
実験室実験の利点と制限
Thymopentin-sits has several advantages for use in lab experiments. It is stable, easy to synthesize, and has a well-defined mechanism of action. Additionally, Thymopentin-sits has been extensively studied, and its effects on the immune system are well-characterized. However, there are also some limitations to using Thymopentin-sits in lab experiments. It can be expensive to synthesize, and its effects may vary depending on the experimental conditions.
将来の方向性
There are several future directions for research on Thymopentin-sits. One area of interest is its potential use in cancer immunotherapy. Thymopentin-sits has been shown to enhance the function of T-cells and NK cells, which are important in the immune response to cancer. Additionally, Thymopentin-sits has been investigated for its potential use in vaccine development. It has been shown to enhance the immune response to vaccines, and may be useful in developing new vaccines for infectious diseases. Finally, there is ongoing research into the development of more stable and effective analogs of Thymopentin-sits that may have improved therapeutic potential.
Conclusion:
Thymopentin-sits is a synthetic peptide that has been extensively studied for its potential therapeutic applications in various diseases. Its immunomodulatory effects have been well-characterized, and it has shown promise as a potential therapy for cancer, autoimmune disorders, and infectious diseases. While there are limitations to using Thymopentin-sits in lab experiments, its potential therapeutic benefits make it an important area of research for the future.
合成法
Thymopentin-sits is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves coupling protected amino acids onto a solid support, followed by deprotection and cleavage of the peptide from the support. The resulting crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product.
特性
CAS番号 |
107878-40-0 |
|---|---|
製品名 |
Thymopentin-sits |
分子式 |
C47H62N11NaO16S3 |
分子量 |
1156.3 g/mol |
IUPAC名 |
sodium;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[4-[(E)-2-(4-acetamido-2-sulfophenyl)ethenyl]-3-sulfophenyl]carbamothioylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C47H63N11O16S3.Na/c1-25(2)40(44(66)56-36(45(67)68)21-27-9-17-32(60)18-10-27)58-43(65)35(24-39(61)62)55-41(63)33(7-4-5-19-48)54-42(64)34(8-6-20-51-46(49)50)57-47(75)53-31-16-14-29(38(23-31)77(72,73)74)12-11-28-13-15-30(52-26(3)59)22-37(28)76(69,70)71;/h9-18,22-23,25,33-36,40,60H,4-8,19-21,24,48H2,1-3H3,(H,52,59)(H,54,64)(H,55,63)(H,56,66)(H,58,65)(H,61,62)(H,67,68)(H4,49,50,51)(H2,53,57,75)(H,69,70,71)(H,72,73,74);/q;+1/p-1/b12-11+;/t33-,34-,35-,36-,40-;/m0./s1 |
InChIキー |
HHQLLWSSNCJXBL-SPUIKNHMSA-M |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)[O-])NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=S)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)C)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=S)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
正規SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=S)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
配列 |
RKDVY |
同義語 |
SITS-TP-5 thymopentin-SITS thymopoietin pentapeptide-stilbene isothiocyanate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



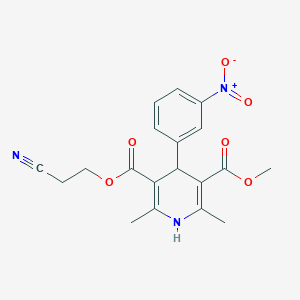
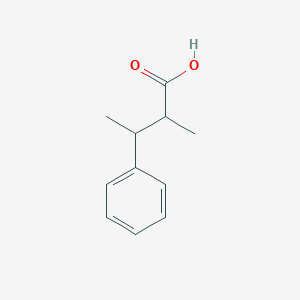
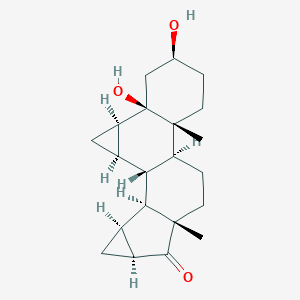
![2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B22957.png)
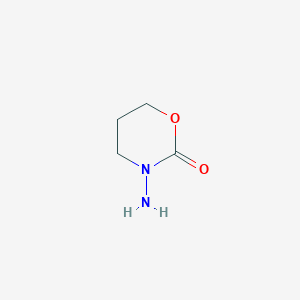
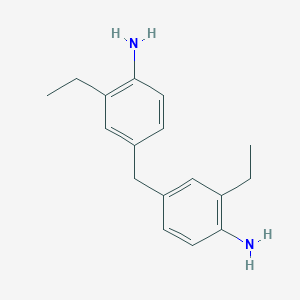
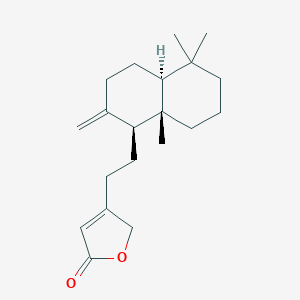
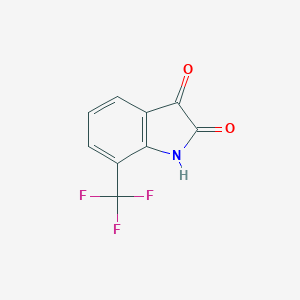
![Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)](/img/structure/B22966.png)
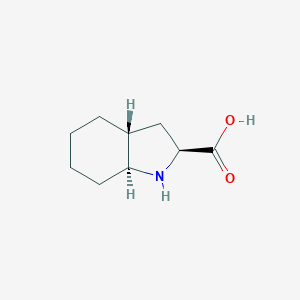
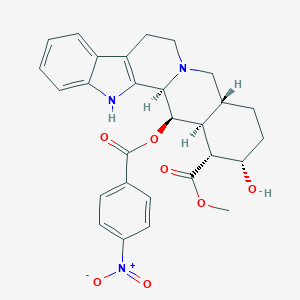
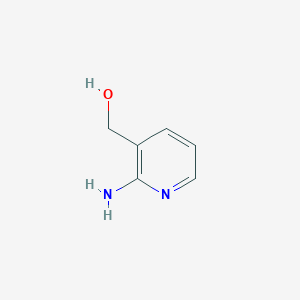
![6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one](/img/structure/B22980.png)
